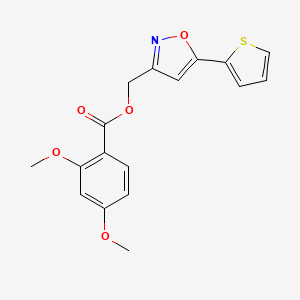

![molecular formula C10H17F2N3 B2722473 (2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine CAS No. 1245807-73-1](/img/structure/B2722473.png)

(2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- The direct synthesis of amides from carboxylic acids and amines has been facilitated by the use of B(OCH2CF3)3, derived from B2O3 and 2,2,2-trifluoroethanol, showcasing the utility of fluoroethyl compounds in amidation reactions with low levels of racemization and without the need for aqueous workup or chromatography (Lanigan, Starkov, & Sheppard, 2013).

- Research into the reactions of amine- and phosphane-borane adducts with frustrated Lewis pair combinations has highlighted the versatility of fluoroethylamine derivatives in promoting dehydrogenation reactions, pointing towards their potential application in synthetic chemistry (Whittell et al., 2010).

Catalysis and Polymerization

- Studies on the hydrogenation of CO2 to formic acid have demonstrated the use of diamine-functionalized ionic liquids, including fluoroethylamine derivatives, as catalysts. This showcases their potential in environmental chemistry and catalysis, promoting reactions under mild conditions (Zhang et al., 2009).

- Functional modification of poly(vinyl alcohol)/acrylic acid hydrogels through condensation with various amine compounds, including fluoroethylamine derivatives, has been explored. This modification technique can enhance the properties of hydrogels for medical applications, indicating the utility of these compounds in materials science (Aly, Aly, & El-Mohdy, 2015).

Coordinative Properties and Ligand Synthesis

- The coordinative properties of highly fluorinated solvents with amino and ether groups, including those related to fluoroethylamine derivatives, have been investigated. This research provides insights into the interaction between inorganic monocations and fluoroethylamine derivatives, useful for developing new materials and chemical sensors (Boswell et al., 2005).

- The synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands in a superbasic medium, including the synthesis of bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, highlights the applicability of fluoroethylamine derivatives in the creation of complex ligands for coordination chemistry and potential applications in catalysis (Potapov et al., 2007).

Propiedades

IUPAC Name |

N-(2,2-difluoroethyl)-2-(3,5-dimethylpyrazol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2N3/c1-7-4-8(2)15(14-7)9(3)5-13-6-10(11)12/h4,9-10,13H,5-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTQCEGEJDCSGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CNCC(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2722391.png)

![2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2722395.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzamide](/img/structure/B2722397.png)

![(2-Methylthiazol-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2722399.png)

![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2722412.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2722413.png)